7-(4-methoxyphenyl)-4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
7-(4-methoxyphenyl)-4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core substituted with methoxyphenyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methoxyphenyl)-4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 2-aminobenzamide in the presence of a suitable catalyst to form the intermediate product. This intermediate is then subjected to cyclization and further functionalization to yield the final compound. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
7-(4-methoxyphenyl)-4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.
Scientific Research Applications
7-(4-methoxyphenyl)-4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-methoxyphenyl)-4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxyphenylboronic acid
- 3-methoxyphenylboronic acid
- 4-hydroxy-3-methoxyphenylacetone
Uniqueness
Compared to similar compounds, 7-(4-methoxyphenyl)-4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one stands out due to its unique quinazolinone core and specific substitutions. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H23N3O2 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-4-methyl-2-(3-methylanilino)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C23H23N3O2/c1-14-5-4-6-18(11-14)25-23-24-15(2)22-20(26-23)12-17(13-21(22)27)16-7-9-19(28-3)10-8-16/h4-11,17H,12-13H2,1-3H3,(H,24,25,26) |
InChI Key |
LELLPOKGCDOZRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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